Cas no 116518-94-6 (Phenol,4-[2-(3,5-dimethoxyphenyl)ethyl]-)
![Phenol,4-[2-(3,5-dimethoxyphenyl)ethyl]- structure](https://nl.kuujia.com/scimg/cas/116518-94-6x500.png)
116518-94-6 structure
Productnaam:Phenol,4-[2-(3,5-dimethoxyphenyl)ethyl]-
Phenol,4-[2-(3,5-dimethoxyphenyl)ethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4-[2-(3,5-dimethoxyphenyl)ethyl]-
- 4-[2-(3,5-dimethoxyphenyl)ethyl]phenol
- 116518-94-6
- 1-(3,5-Dimethoxyphenyl)-2-(4-hydroxyphenyl)ethane
- CHEMBL488414
- 4-(3,5-Dimethoxyphenethyl)Phenol
- DTXSID10922087
- 4-(2-(3,5-Dimethoxyphenyl)ethyl)phenol
- SCHEMBL4735081
-
- Inchi: InChI=1S/C16H18O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h5-11,17H,3-4H2,1-2H3
- InChI-sleutel: WOOTZIKTRHIJPN-UHFFFAOYSA-N
- LACHT: COC1=CC(OC)=CC(CCC2C=CC(O)=CC=2)=C1
Berekende eigenschappen
- Exacte massa: 258.12564
- Monoisotopische massa: 258.125594432g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 236
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 38.7Ų
- XLogP3: 3.7
Experimentele eigenschappen
- PSA: 38.69
Phenol,4-[2-(3,5-dimethoxyphenyl)ethyl]- Gerelateerde literatuur
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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